3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one
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Overview
Description
3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is a complex organic compound that features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and a pyrazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one typically involves multiple steps. One common method includes the reaction of 5-chloro-2-methylphenylamine with piperazine to form the intermediate 4-(5-chloro-2-methylphenyl)piperazine. This intermediate is then reacted with 1-methyl-1,2-dihydropyrazin-2-one under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require catalysts or specific temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions typically result in the replacement of the chloro group with the nucleophile .
Scientific Research Applications
3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile
- {3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]propyl}amine
Uniqueness
3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-1-methyl-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern and the presence of both piperazine and pyrazinone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C16H19ClN4O |
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Molecular Weight |
318.80 g/mol |
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-1-methylpyrazin-2-one |
InChI |
InChI=1S/C16H19ClN4O/c1-12-3-4-13(17)11-14(12)20-7-9-21(10-8-20)15-16(22)19(2)6-5-18-15/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
HEICWGVHLXZMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NC=CN(C3=O)C |
Origin of Product |
United States |
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